Lestaurtinib

Catalog No.
S548041
CAS No.
111358-88-4
M.F
C26H21N3O4
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lestaurtinib

CAS Number

111358-88-4

Product Name

Lestaurtinib

IUPAC Name

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1

InChI Key

UIARLYUEJFELEN-LROUJFHJSA-N

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

CEP701; CEP-701; CEP 701; KT5555; KT-5555; KT 5555; SP924; SP-924; SP 924. Lestaurtinib.

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

Description

The exact mass of the compound Lestaurtinib is 439.15321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. It belongs to the ontological category of indolocarbazole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Lestaurtinib works by inhibiting FLT3 signaling. When FLT3 is mutated, it can send uncontrolled signals that promote cancer cell growth and survival. Lestaurtinib binds to the FLT3 protein, preventing it from receiving these signals and ultimately leading to cancer cell death [].

  • Preclinical Studies

    Research in cell lines and animal models has shown promising results for Lestaurtinib in treating FLT3-mutated AML. Studies have demonstrated that Lestaurtinib can induce cell death, reduce tumor burden, and improve survival in these models [, ].

  • Clinical Trials

    Lestaurtinib has been evaluated in several clinical trials for the treatment of FLT3-mutated AML. While some early trials showed positive results, larger trials have had mixed outcomes. Some studies have shown that Lestaurtinib can improve outcomes in patients with AML, while others have not shown a significant benefit [, ].

Lestaurtinib in Other Research Areas

In addition to its potential application in AML, Lestaurtinib is also being investigated for its role in other areas of scientific research:

  • Neuroblastoma

    Neuroblastoma is a childhood cancer that affects the nervous system. Early research suggests that Lestaurtinib may be effective in treating some types of neuroblastoma [].

  • Lymphoproliferative Disorders

    Lymphoproliferative disorders are a group of diseases that affect the lymphatic system. Limited research suggests that Lestaurtinib may have some activity in these diseases, but further investigation is needed [].

Lestaurtinib, also known by its developmental code CEP-701, is a potent inhibitor of several tyrosine kinases, primarily targeting fms-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). It is a semisynthetic derivative of the indolocarbazole K252a and has been investigated for its potential in treating various cancers, particularly acute myeloid leukemia (AML) associated with FLT3 mutations. Lestaurtinib operates through the inhibition of autophosphorylation of FLT3, leading to reduced kinase activity and subsequent apoptosis in tumor cells. Its molecular formula is C26H21N3O4C_{26}H_{21}N_{3}O_{4} with a molar mass of approximately 439.47 g/mol .

Lestaurtinib primarily functions by competitively inhibiting the ATP-binding pocket of targeted kinases, including FLT3 and JAK2 [, ]. This disrupts the kinases' ability to transfer phosphate groups, hindering downstream cellular signaling pathways crucial for cancer cell growth and survival [, ].

  • FLT3 Inhibition: FLT3 mutations are prevalent in AML. Lestaurtinib's ability to inhibit FLT3 has shown promise in targeting these mutated cancer cells [, ]. Studies suggest that sustained FLT3 inhibition by Lestaurtinib may improve overall survival and reduce relapse rates in AML patients [].
  • JAK2 Inhibition: JAK2 mutations are associated with MPDs. Lestaurtinib's inhibitory effect on JAK2 offers a potential therapeutic avenue for these diseases [].

Lestaurtinib is currently not an approved treatment and is only available for investigational purposes. Clinical trials have reported side effects such as diarrhea, nausea, fatigue, and QT prolongation (abnormal heart rhythm) []. Further research is needed to fully understand its safety profile.

: Various organic reactions such as alkylation and acylation are employed to achieve the desired chemical structure.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for clinical use.
  • Details on specific reaction conditions and reagents used are generally proprietary but follow standard organic synthesis protocols for complex alkaloids .

    Lestaurtinib exhibits significant biological activity against various cancer cell lines, particularly those harboring FLT3 mutations. It has shown efficacy in reducing tumor burden in xenograft models of pancreatic and prostate cancers. Clinical trials have indicated that lestaurtinib can induce transient clinical responses in patients with relapsed/refractory AML, especially those with FLT3-activating mutations . Moreover, it has been found to inhibit the growth of cells dependent on mutant JAK2 activity, demonstrating its multifaceted role as a therapeutic agent in hematologic malignancies .

    Lestaurtinib has been primarily studied for its applications in oncology, particularly:

    • Acute Myeloid Leukemia: Targeting FLT3 mutations prevalent in AML patients.
    • Myeloproliferative Disorders: Demonstrated effectiveness against conditions like polycythemia vera and essential thrombocytosis due to its JAK2 inhibitory properties.
    • Combination Therapies: Investigated for use alongside conventional chemotherapeutics to enhance efficacy against resistant cancer types .

    Studies have highlighted the interactions of lestaurtinib with various cellular pathways:

    • FLT3 Pathway: Lestaurtinib significantly inhibits FLT3 phosphorylation, correlating with clinical responses in AML patients.
    • JAK2/STAT5 Pathway: Inhibition of JAK2 leads to reduced proliferation of erythroid cells from patients with myeloproliferative disorders.
    • Chemotherapeutic Agents: When administered sequentially after chemotherapy, lestaurtinib has shown synergistic cytotoxicity against FLT3-mutated AML cells .

    Lestaurtinib shares structural and functional similarities with other tyrosine kinase inhibitors. Here are some notable compounds:

    Compound NameTarget KinasesUnique Features
    ImatinibBCR-ABLFirst-generation inhibitor for chronic myeloid leukemia
    SorafenibMultiple kinases including RAFUsed in renal cell carcinoma and hepatocellular carcinoma
    DasatinibBCR-ABL, SRCEffective against imatinib-resistant CML
    MidostaurinFLT3Also targets other kinases; FDA-approved for AML

    Lestaurtinib is unique due to its dual inhibition of both FLT3 and JAK2, making it particularly effective in specific hematological malignancies where these pathways are dysregulated . Its development as an oral agent also distinguishes it from many other kinase inhibitors that require intravenous administration.

    Purity

    >98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    2.2

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    3

    Exact Mass

    439.15320616 g/mol

    Monoisotopic Mass

    439.15320616 g/mol

    Heavy Atom Count

    33

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    DO989GC5D1

    Drug Indication

    Investigated for use/treatment in pancreatic cancer, prostate cancer, and leukemia (myeloid).

    Pharmacology

    Lestaurtinib is an orally bioavailable indolocarbazole derivative with antineoplastic properties. Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. (NCI05)

    Mechanism of Action

    Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3.

    KEGG Target based Classification of Drugs

    Protein kinases
    Receptor tyrosine kinases (RTK)
    PDGFR family
    FLT3 (CD135) [HSA:2322] [KO:K05092]

    Other CAS

    111358-88-4

    Wikipedia

    Lestaurtinib

    Use Classification

    Human drugs -> Rare disease (orphan)

    Dates

    Modify: 2023-08-15
    1: Iyer R, Evans AE, Qi X, Ho R, Minturn JE, Zhao H, Balamuth N, Maris JM, Brodeur GM. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma. Clin Cancer Res. 2010 Mar 1;16(5):1478-85. Epub 2010 Feb 23. PubMed PMID: 20179224; PubMed Central PMCID: PMC2831131.
    2: Shabbir M, Stuart R. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside. Expert Opin Investig Drugs. 2010 Mar;19(3):427-36. Review. PubMed PMID: 20141349.
    3: Miller SC, Huang R, Sakamuru S, Shukla SJ, Attene-Ramos MS, Shinn P, Van Leer D, Leister W, Austin CP, Xia M. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action. Biochem Pharmacol. 2010 May 1;79(9):1272-80. Epub 2010 Jan 11. PubMed PMID: 20067776; PubMed Central PMCID: PMC2834878.
    4: Santos FP, Kantarjian HM, Jain N, Manshouri T, Thomas DA, Garcia-Manero G, Kennedy D, Estrov Z, Cortes J, Verstovsek S. Phase 2 study of CEP-701, an orally available JAK2 inhibitor, in patients with primary or post-polycythemia vera/essential thrombocythemia myelofibrosis. Blood. 2010 Feb 11;115(6):1131-6. Epub 2009 Dec 11. PubMed PMID: 20008298.
    5: Verstovsek S. Therapeutic potential of JAK2 inhibitors. Hematology Am Soc Hematol Educ Program. 2009:636-42. Review. PubMed PMID: 20008249.
    6: Pratz KW, Sato T, Murphy KM, Stine A, Rajkhowa T, Levis M. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML. Blood. 2010 Feb 18;115(7):1425-32. Epub 2009 Dec 10. PubMed PMID: 20007803; PubMed Central PMCID: PMC2826764.
    7: Sanz M, Burnett A, Lo-Coco F, Löwenberg B. FLT3 inhibition as a targeted therapy for acute myeloid leukemia. Curr Opin Oncol. 2009 Nov;21(6):594-600. Review. PubMed PMID: 19684517.
    8: Zarrinkar PP, Gunawardane RN, Cramer MD, Gardner MF, Brigham D, Belli B, Karaman MW, Pratz KW, Pallares G, Chao Q, Sprankle KG, Patel HK, Levis M, Armstrong RC, James J, Bhagwat SS. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009 Oct 1;114(14):2984-92. Epub 2009 Aug 4. PubMed PMID: 19654408; PubMed Central PMCID: PMC2756206.
    9: Kumar C, Purandare AV, Lee FY, Lorenzi MV. Kinase drug discovery approaches in chronic myeloproliferative disorders. Oncogene. 2009 Jun 18;28(24):2305-13. Epub 2009 May 4. Review. PubMed PMID: 19421140.
    10: Skarica M, Wang T, McCadden E, Kardian D, Calabresi PA, Small D, Whartenby KA. Signal transduction inhibition of APCs diminishes th17 and Th1 responses in experimental autoimmune encephalomyelitis. J Immunol. 2009 Apr 1;182(7):4192-9. PubMed PMID: 19299717.
    11: Karp J. Future research directions for the treatment of AML. Clin Adv Hematol Oncol. 2008 Nov;6(11):8-10. PubMed PMID: 19205110.
    12: Gore SD. New agents for the treatment of AML recent study findings. Clin Adv Hematol Oncol. 2008 Nov;6(11):6-8. PubMed PMID: 19205109.

    Explore Compound Types